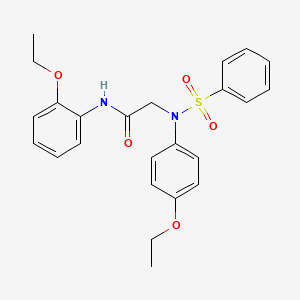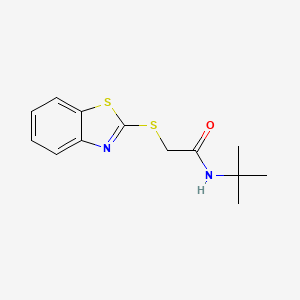![molecular formula C14H15NO2 B5836349 4-[(2-methoxybenzyl)amino]phenol](/img/structure/B5836349.png)
4-[(2-methoxybenzyl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-methoxybenzyl)amino]phenol, also known as MBAP, is a chemical compound used in scientific research for its potential therapeutic properties.
Aplicaciones Científicas De Investigación
4-[(2-methoxybenzyl)amino]phenol has been studied for its potential therapeutic properties in a variety of areas including cancer, neurodegenerative diseases, and inflammation. In cancer research, 4-[(2-methoxybenzyl)amino]phenol has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurodegenerative disease research, 4-[(2-methoxybenzyl)amino]phenol has been shown to protect neurons from damage caused by oxidative stress and inflammation. In inflammation research, 4-[(2-methoxybenzyl)amino]phenol has been shown to reduce the production of inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 4-[(2-methoxybenzyl)amino]phenol is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways involved in cell growth, inflammation, and oxidative stress. 4-[(2-methoxybenzyl)amino]phenol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines. 4-[(2-methoxybenzyl)amino]phenol has also been shown to activate the transcription factor Nrf2, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects
4-[(2-methoxybenzyl)amino]phenol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, 4-[(2-methoxybenzyl)amino]phenol has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative disease research, 4-[(2-methoxybenzyl)amino]phenol has been shown to protect neurons from oxidative stress and inflammation. In inflammation research, 4-[(2-methoxybenzyl)amino]phenol has been shown to reduce the production of inflammatory cytokines and inhibit COX-2 activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[(2-methoxybenzyl)amino]phenol is its potential therapeutic properties in a variety of areas. Another advantage is its relatively simple synthesis method. One limitation of 4-[(2-methoxybenzyl)amino]phenol is its limited solubility in water, which can make it difficult to use in certain experiments. Another limitation is its potential toxicity at high doses, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for 4-[(2-methoxybenzyl)amino]phenol research. One direction is to explore its potential therapeutic properties in other areas such as cardiovascular disease and diabetes. Another direction is to investigate its mechanism of action in more detail to better understand how it exerts its effects. Additionally, the development of analogs with improved solubility and reduced toxicity could expand its potential use in vivo.
Métodos De Síntesis
4-[(2-methoxybenzyl)amino]phenol can be synthesized through a multi-step process starting with the reaction of 2-methoxybenzylamine and 4-nitrophenol. The resulting product is then reduced with sodium borohydride and the nitro group is replaced with an amino group. The final step involves the addition of a hydroxyl group to the aromatic ring using a palladium-catalyzed reaction.
Propiedades
IUPAC Name |
4-[(2-methoxyphenyl)methylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-14-5-3-2-4-11(14)10-15-12-6-8-13(16)9-7-12/h2-9,15-16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCVADCYRJJTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-chloro-6-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5836266.png)
![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5836268.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5836270.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5836283.png)

![3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B5836299.png)
![2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5836301.png)

![N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5836338.png)


![N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5836369.png)
![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)